1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one
Description
1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Properties
CAS No. |
821789-56-4 |
|---|---|
Molecular Formula |
C20H35NO2S |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
1-[5-(dihexylamino)thiophen-2-yl]-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C20H35NO2S/c1-5-7-9-11-15-21(16-12-10-8-6-2)18-14-13-17(24-18)19(22)20(3,4)23/h13-14,23H,5-12,15-16H2,1-4H3 |
InChI Key |
YIJPJOKWTZJPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(S1)C(=O)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one typically involves the condensation of dihexylamine with a thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at position 2.
Uniqueness
1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one is unique due to the presence of the dihexylamino group and the hydroxy and methyl groups on the propanone moiety. These structural features confer specific chemical and biological properties that distinguish it from other thiophene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
